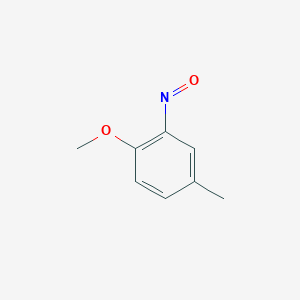![molecular formula C16H15NO3 B12525566 Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester CAS No. 672295-10-2](/img/structure/B12525566.png)
Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester is a chemical compound with a complex structure that includes a benzoic acid core, a formylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of polymer-supported triphenylphosphine and 2,4,6-trichloro-1,3,5-triazine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts, such as graphene oxide, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester involves its interaction with specific molecular targets. For instance, it may act on sodium ion channels, affecting membrane potential and nerve impulse conduction . This mechanism is similar to that of local anesthetics, which block nerve impulses by reducing sodium ion passage through channels .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-formyl-, methyl ester
Comparison
Benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester is unique due to the presence of the formylamino group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of benzoic acid, 4-[®-(formylamino)phenylmethyl]-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
672295-10-2 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(R)-formamido(phenyl)methyl]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)14-9-7-13(8-10-14)15(17-11-18)12-5-3-2-4-6-12/h2-11,15H,1H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
MHTDONUTTIKTEM-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)NC=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)

![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)








![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
